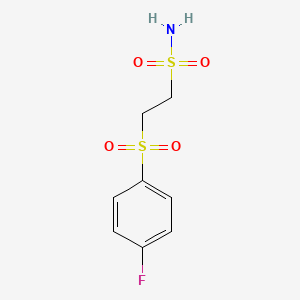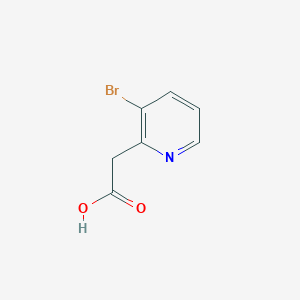
2-(3-Bromopyridin-2-YL)acetic acid
説明
“2-(3-Bromopyridin-2-YL)acetic acid” is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 . It is typically in powder form .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromopyridin-2-YL)acetic acid” consists of a pyridine ring attached to an acetic acid group . The bromine atom is attached to the 3rd position of the pyridine ring .Chemical Reactions Analysis
While specific chemical reactions involving “2-(3-Bromopyridin-2-YL)acetic acid” are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with alkyl halides .Physical And Chemical Properties Analysis
“2-(3-Bromopyridin-2-YL)acetic acid” is a powder with a molecular weight of 216.03 . The predicted boiling point is 365.2±27.0 °C, and the predicted density is 1.710±0.06 g/cm3 .科学的研究の応用
Regulation of Cell Death in Yeasts
Acetic acid, closely related chemically to 2-(3-Bromopyridin-2-yl)acetic acid, plays a significant role in yeast cell death, serving as a model in the yeast regulated cell death field. Understanding the impact of acetic acid on yeast cells has provided insights into modulable targets for both biotechnology and biomedicine, highlighting its importance in designing biomedical strategies and developing robust yeast strains for industrial applications (Chaves et al., 2021).
Involvement in ACE2 Regulation
Although not directly related to 2-(3-Bromopyridin-2-yl)acetic acid, the research on ACE2, which plays multiple physiological roles, showcases the potential implications of related compounds in modulating biological pathways. The study of ACE2's interaction with SARS-CoV-2, for instance, provides a critical link between immunity, inflammation, and cardiovascular disease, suggesting the broader relevance of chemical compounds in understanding disease mechanisms and developing therapeutic strategies (Gheblawi et al., 2020).
Herbicide Toxicity and Environmental Impact
Research on 2,4-D, a herbicide structurally distinct but relevant in the context of agricultural chemical research, underscores the environmental and toxicological implications of such compounds. This highlights the importance of understanding the ecological and health-related impacts of chemical agents, including potential analogs or derivatives of 2-(3-Bromopyridin-2-yl)acetic acid, in various applications (Zuanazzi et al., 2020).
Wastewater Treatment Innovations
Peracetic acid, related to acetic acid derivatives, is noted for its effectiveness as a disinfectant in wastewater treatments. Its use demonstrates the ongoing search for environmentally safe and efficient treatment methods in industrial processes, suggesting potential areas where 2-(3-Bromopyridin-2-yl)acetic acid could find application in improving wastewater management practices (Kitis, 2004).
Bacterial Catabolism of Plant Hormones
The study of bacterial catabolism of indole-3-acetic acid (IAA) sheds light on the biochemical pathways and microbial interactions with plant hormones. Understanding these mechanisms can inform the development of biotechnological applications and treatments for pathologies related to excess IAA in both plants and humans, suggesting a broader context for the application of related compounds like 2-(3-Bromopyridin-2-yl)acetic acid in agriculture and medicine (Laird et al., 2020).
Safety And Hazards
The safety information for “2-(3-Bromopyridin-2-YL)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(3-bromopyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNBNMHFUSHFME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693009 | |
| Record name | (3-Bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopyridin-2-YL)acetic acid | |
CAS RN |
698970-84-2 | |
| Record name | (3-Bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



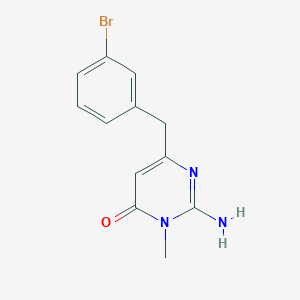

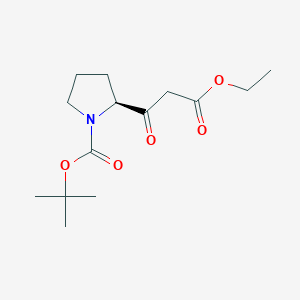
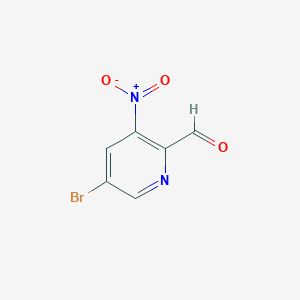
![Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1441424.png)
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)
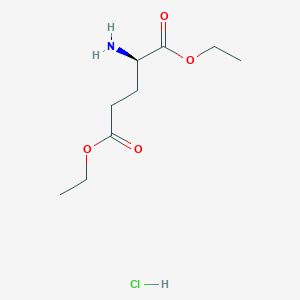
![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
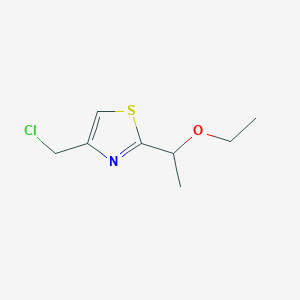
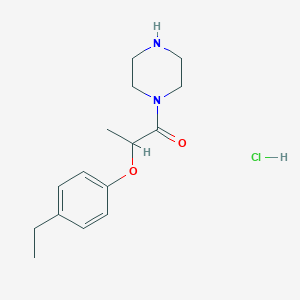
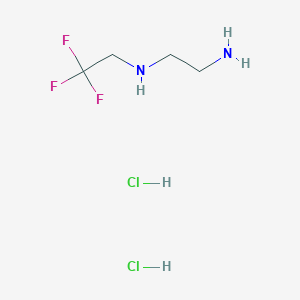
![3-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1441439.png)
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
